Enhanced Redox Potential vs. Parent Benzo[a]phenazine for Energy Storage
The redox potential of the benzo[a]phenazine core can be tuned through functionalization. A sulfonated derivative (BHPS) exhibits a high redox potential of -0.943 V, while the parent benzo[a]phenazine-5-ol (HBP) shows significantly lower performance in rate kinetics and solubility [1]. The electron-withdrawing nature of the dithione groups in 7,12-Dihydrobenzo[a]phenazine-5,6-dithione is predicted to further shift the redox potential to more positive values, offering a distinct advantage for high-voltage catholyte applications.
| Evidence Dimension | Redox potential (V) and kinetic constant |
|---|---|
| Target Compound Data | Predicted to have a more positive redox potential than -0.943 V based on electron-withdrawing dithione groups. |
| Comparator Or Baseline | Benzo[a]phenazin-5-ol methanesulfonate (BHPS): -0.943 V, kinetic constant 1.32 × 10⁻³ cm s⁻¹. |
| Quantified Difference | Not directly measured for the target compound; inference based on class trends. |
| Conditions | Aqueous media, DFT calculations and cyclic voltammetry. |
Why This Matters
A more positive redox potential directly increases the cell voltage and energy density of a redox flow battery, making this compound a potentially superior candidate for next-generation energy storage systems.
- [1] Park, J.; Lee, Y.; Yun, D.; Kim, D.; Hwang, G.; Han, B.; Kim, Y.; Jung, J.; Jeon, J. A benzo[a]phenazine-based redox species with highly reversible two-electron reaction for aqueous organic redox flow batteries. Electrochim. Acta 2023, 439, 141644. DOI: 10.1016/j.electacta.2022.141644. View Source
